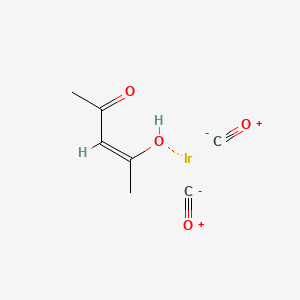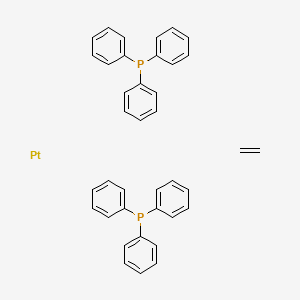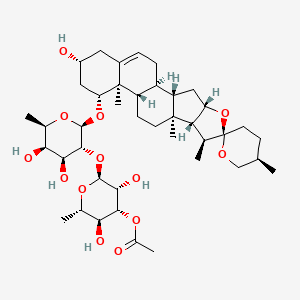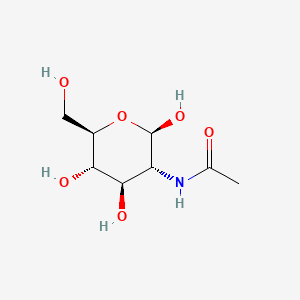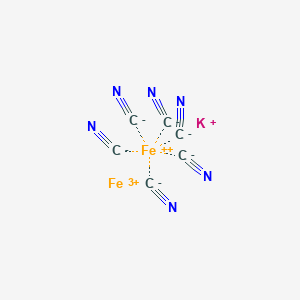
GALLIUM TELLURIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gallium Telluride (GaTe) is a chemical compound of gallium and tellurium . It is a black, odorless, brittle crystalline solid at room temperature . There is research interest in the structure and electronic properties of GaTe because of the possibility that it, or related compounds, may have applications in the electronics industry .
Synthesis Analysis
Gallium (III) telluride is most commonly synthesized through the solid-state reaction of trimethylgallium and a telluride oxide complex under high temperatures . It is also possible to synthesize the compound by reacting elemental gallium and elemental tellurium at high temperatures . A study also proposed a gallium (III) telluride (Ga2Te3)-based composite as a prospective anode for Li-ion batteries .Molecular Structure Analysis
The structure of GaTe consists of layers and can be formulated as Ga2+ 2Te2− . The bonding within the layers is ionic-covalent and between the layers is predominantly van der Waals . A spontaneous phase transformation of GaTe occurred when the bulk was exfoliated to a few layers, indicating a structural variation from a monoclinic to a hexagonal structure .Chemical Reactions Analysis
The gallium electrowinning process is always accompanied by a hydrogen evolution reaction that results in low current efficiency . Kinetic studies of gallium electrodeposition were carried out. The gallium electrodeposition process was determined as mixed control and forced convection is expected to further improve the current efficiency .Physical And Chemical Properties Analysis
At room temperature, gallium (III) telluride is a black, odorless, brittle crystal . The compound crystallizes in a four-coordinate tetrahedral structure . The crystal is not immediately reactive or flammable . GaTe has a melting point of 824°C .Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
12024-27-0 |
|---|---|
Produktname |
GALLIUM TELLURIDE |
Molekularformel |
GaTe |
Molekulargewicht |
197.32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



